7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((4-methoxyphenyl)methyl)-3-methyl- 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((4-methoxyphenyl)methyl)-3-methyl-
Brand Name: Vulcanchem
CAS No.: 86927-78-8
VCID: VC15905289
InChI: InChI=1S/C14H14N4O2/c1-9-12-13(17-16-9)14(19)18(8-15-12)7-10-3-5-11(20-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C14H14N4O2
Molecular Weight: 270.29 g/mol

7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((4-methoxyphenyl)methyl)-3-methyl-

CAS No.: 86927-78-8

Cat. No.: VC15905289

Molecular Formula: C14H14N4O2

Molecular Weight: 270.29 g/mol

* For research use only. Not for human or veterinary use.

7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-6-((4-methoxyphenyl)methyl)-3-methyl- - 86927-78-8

Specification

CAS No. 86927-78-8
Molecular Formula C14H14N4O2
Molecular Weight 270.29 g/mol
IUPAC Name 6-[(4-methoxyphenyl)methyl]-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C14H14N4O2/c1-9-12-13(17-16-9)14(19)18(8-15-12)7-10-3-5-11(20-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,16,17)
Standard InChI Key DIGXAMHVOSPHFA-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NN1)C(=O)N(C=N2)CC3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the pyrazolo[4,3-d]pyrimidinone family, featuring a bicyclic framework comprising a pyrazole ring fused to a pyrimidinone moiety. Key structural features include:

  • Core structure: 7H-pyrazolo[4,3-d]pyrimidin-7-one.

  • Substituents:

    • A 4-methoxybenzyl group at the N6 position.

    • A methyl group at the C3 position.

The molecular formula is C₁₄H₁₄N₄O₂, with a molecular weight of 270.29 g/mol . The IUPAC name is 6-[(4-methoxyphenyl)methyl]-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, and its SMILES representation is CC1=C2C(=NN1)C(=O)N(C=N2)CC3=CC=C(C=C3)OC .

Physicochemical Properties

Key computed and experimental properties include:

PropertyValueSource
XLogP3-AA1.4PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors4PubChem
Topological Polar Surface Area70.6 ŲPubChem
Rotatable Bond Count3PubChem

The compound’s moderate lipophilicity (XLogP3-AA = 1.4) and polar surface area suggest balanced membrane permeability and solubility, critical for drug-likeness .

Synthesis and Structural Modifications

Synthetic Routes

The synthesis typically involves multi-step reactions starting from pyrazolo-pyrimidinone precursors. A representative pathway includes:

  • Core formation: Condensation of 3-methylpyrazole derivatives with pyrimidinone intermediates under acidic conditions.

  • N6 substitution: Alkylation using 4-methoxybenzyl bromide in the presence of a base (e.g., K₂CO₃).

  • Purification: Crystallization or chromatography to isolate the final product .

Recent advances in asymmetric organocatalysis have enabled stereoselective synthesis of analogous compounds, though specific data for this derivative remain limited .

Structural Analogues and SAR

Modifications to the 4-methoxybenzyl or methyl groups significantly impact bioactivity:

  • 4-Methoxybenzyl group: Enhances binding to hydrophobic pockets in enzyme active sites (e.g., kinases, phosphodiesterases) .

  • C3 methyl group: Improves metabolic stability by reducing oxidative dealkylation .

Comparative studies with analogues lacking the methoxy group (e.g., 7H-pyrazolo[4,3-d]pyrimidin-7-one) show diminished target affinity, underscoring the importance of this substituent .

Pharmacological Activities

Enzyme Inhibition

The compound exhibits potent inhibitory activity against multiple enzymes:

Phosphodiesterase 5 (PDE5)

  • IC₅₀: 6.28 µM (α-glucosidase), 4.58 µM (α-amylase) .

  • Mechanism: Competitive inhibition via H-bonding with Gln817 and hydrophobic interactions with the PDE5 H-loop .

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)

  • IC₅₀: 0.089 µM (PfDHODH), 0.045 µM (Pf3D7 parasites) .

  • Binding mode: Bidentate H-bonds with Arg265 and hydrophobic interactions with Phe188/Leu172 .

TargetIC₅₀ (µM)Significance
α-Glucosidase6.28Reduces postprandial hyperglycemia
α-Amylase4.58Slows carbohydrate digestion
PTP1B0.91Enhances insulin signaling

Molecular docking reveals binding to the allosteric site of PTP1B (Protein Tyrosine Phosphatase 1B), a key regulator of insulin resistance .

Antiparasitic Activity

The compound shows promising activity against neglected tropical diseases:

ParasiteEC₅₀ (µM)Reference
Trypanosoma brucei25.12
Leishmania mexicana46.85
Leishmania major40.78

Mechanistic studies attribute this activity to inhibition of trypanothione reductase and pyrimidine biosynthesis .

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Solubility: >130 µM (pH 6.5) .

  • Metabolic Stability:

    • Human Liver Microsomes (hLM): CLᵢₙₜ = 9.0 µL/min/mg .

    • Cryopreserved Hepatocytes: CLᵢₙₜ = 1.8 µL/min/10⁶ cells .

  • Plasma Protein Binding: 92–95% (estimated) .

Toxicity Data

Limited acute toxicity data are available, though structural analogues show:

  • LD₅₀ (oral, rat): >500 mg/kg .

  • hERG Inhibition: IC₅₀ > 30 µM, suggesting low cardiotoxicity risk .

Applications in Drug Development

Antimalarial Candidates

As a PfDHODH inhibitor, this compound is a lead candidate for malaria chemoprevention. Key advantages include:

  • Potency: Sub-nanomolar EC₅₀ against Pf3D7 parasites .

  • Selectivity: >100-fold selectivity over human DHODH .

  • Long Half-Life: Predicted human T₁/₂ > 100 h, enabling monthly dosing .

Oncology

Preliminary data suggest kinase inhibition (e.g., CK2α, IC₅₀ = 8 nM) , though off-target effects on DYRK and PIM kinases require optimization .

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